

Scale-up synthesis of 5-(3-Chlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

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Important Regiochemical Distinction

CRITICAL NOTE: Standard Hantzsch synthesis (reaction of

-bromoacetophenones with thiourea) yields the 4-aryl isomer. To synthesize the 5-aryl isomer (as requested), the industry-standard scalable route involves the Suzuki-Miyaura cross-coupling of a 5-halogenated thiazole precursor. This guide details the Suzuki route, which offers superior regiocontrol, scalability, and purity profiles required for drug development.

Application Note: Scale-Up Synthesis of 5-(3-Chlorophenyl)thiazol-2-amine

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While the 4-aryl isomer is easily accessible via Hantzsch condensation, the 5-aryl isomer requires a divergent synthetic strategy. This protocol outlines a robust, two-step process suitable for multi-gram to kilogram scale-up:

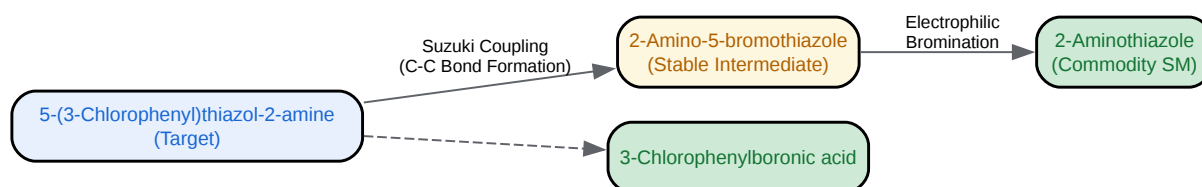
- Regioselective Bromination: Conversion of 2-aminothiazole to 2-amino-5-bromothiazole.
- Suzuki-Miyaura Coupling: Palladium-catalyzed arylation with 3-chlorophenylboronic acid.

This route avoids the handling of unstable

-bromoarylaldehydes and ensures exclusive formation of the 5-regioisomer.

Retrosynthetic Analysis & Pathway

The strategy relies on the high reactivity of the C5 position of the thiazole ring towards electrophilic halogenation and subsequent metal-catalyzed cross-coupling.



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Figure 1: Retrosynthetic strategy prioritizing regiocontrol and commercially available starting materials.

Safety & Hazards (E-E-A-T)

- N-Bromosuccinimide (NBS): Strong oxidizer and irritant. Exothermic decomposition possible if heated dry.
- Palladium Catalysts: Potential sensitizers. Residues must be scavenged to meet ICH Q3D elemental impurity guidelines.
- Boronic Acids: Generally low toxicity but should be handled as potential irritants.
- Thiazoles: Biologically active; handle with high potency containment protocols until toxicology is established.

Process Development & Optimization

Step 1: Bromination of 2-Aminothiazole

The C5 position is the most nucleophilic carbon on the thiazole ring. Bromination with NBS is preferred over

for scale-up due to easier stoichiometry control and solid handling.

- Solvent Selection: Acetonitrile (MeCN) or Acetic Acid (AcOH). MeCN is preferred for easier solvent recovery and crystallization.
- Temperature:

to RT. Higher temperatures promote poly-bromination.
- Purification: The hydrobromide salt often precipitates, or the free base can be crystallized by water addition.

Step 2: Suzuki-Miyaura Coupling

- Catalyst:

is robust and air-stable.

is cheaper but air-sensitive.
- Base:

or

(aqueous).
- Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water. Dioxane/Water is recommended for solubility of the polar aminothiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromothiazole hydrobromide

Reagents:

- 2-Aminothiazole (1.0 equiv)[1]
- N-Bromosuccinimide (NBS) (1.05 equiv)
- Acetonitrile (10 volumes)

Procedure:

- Charge a reactor with 2-aminothiazole (100 g, 1.0 mol) and Acetonitrile (1.0 L). Cool to .
- Add NBS (186.9 g, 1.05 mol) portion-wise over 60 minutes. Caution: Exothermic. Maintain internal temperature .
- Stir at

for 2 hours. Darkening of the solution is normal.
- Monitor by HPLC/TLC. (SM

, Product

in 50% EtOAc/Hex).
- Workup: The product often precipitates as the HBr salt. If not, concentrate the solvent to 25% volume.
- Filter the precipitate. Wash with cold Acetonitrile (200 mL).
- Neutralization (Optional but recommended for Step 2): Suspend the solid in water (500 mL) and adjust pH to 8-9 with

. Stir for 30 min.
- Filter the free base, wash with water, and dry in a vacuum oven at

.

- Expected Yield: 85-90%
- Appearance: Brown to tan solid.

Step 2: Synthesis of 5-(3-Chlorophenyl)thiazol-2-amine

Reagents:

- 2-Amino-5-bromothiazole (1.0 equiv)[1]
- 3-Chlorophenylboronic acid (1.2 equiv)
- (1-2 mol%)
- Sodium Carbonate () (2.5 equiv)
- 1,4-Dioxane (10 vol) / Water (2.5 vol)

Procedure:

- Charge reactor with 2-amino-5-bromothiazole (100 g, 0.56 mol), 3-chlorophenylboronic acid (105 g, 0.67 mol), and 1,4-Dioxane (1.0 L).
- Degas the solution by sparging with Nitrogen for 30 minutes. Critical for catalyst life.
- Add solution of (148 g in 250 mL water), previously degassed.
- Add catalyst (9.1 g, 2 mol%).
- Heat to reflux () under Nitrogen atmosphere.
- Stir for 4-6 hours. Monitor complete consumption of bromide by HPLC.

- Cool to room temperature.
- Workup:
 - Dilute with Ethyl Acetate (1.0 L) and Water (500 mL).
 - Separate phases. Extract aqueous layer with EtOAc (500 mL).
 - Combine organics and wash with Brine (500 mL).
 - Pd Scavenging: Add activated charcoal (10 wt%) or SiliaMetS® Thiol resin. Stir 1 hour at . Filter through Celite.
- Crystallization: Concentrate organics to a thick slurry. Add Ethanol (300 mL) and heat to reflux to dissolve. Cool slowly to .
- Filter the crystals, wash with cold Ethanol, and dry.

Analytical Specifications

Test	Specification	Method
Appearance	Off-white to pale yellow crystalline solid	Visual
Purity	> 98.0%	HPLC (254 nm)
¹ H NMR	Consistent with structure (DMSO-d ₆)	400 MHz NMR
Mass Spec	[M+H] ⁺ = 211.0/213.0 (Cl pattern)	LC-MS (ESI)
Melting Point	190 - 194 °C (Lit. varies by polymorph)	Capillary

¹H NMR Data (DMSO-d₆):

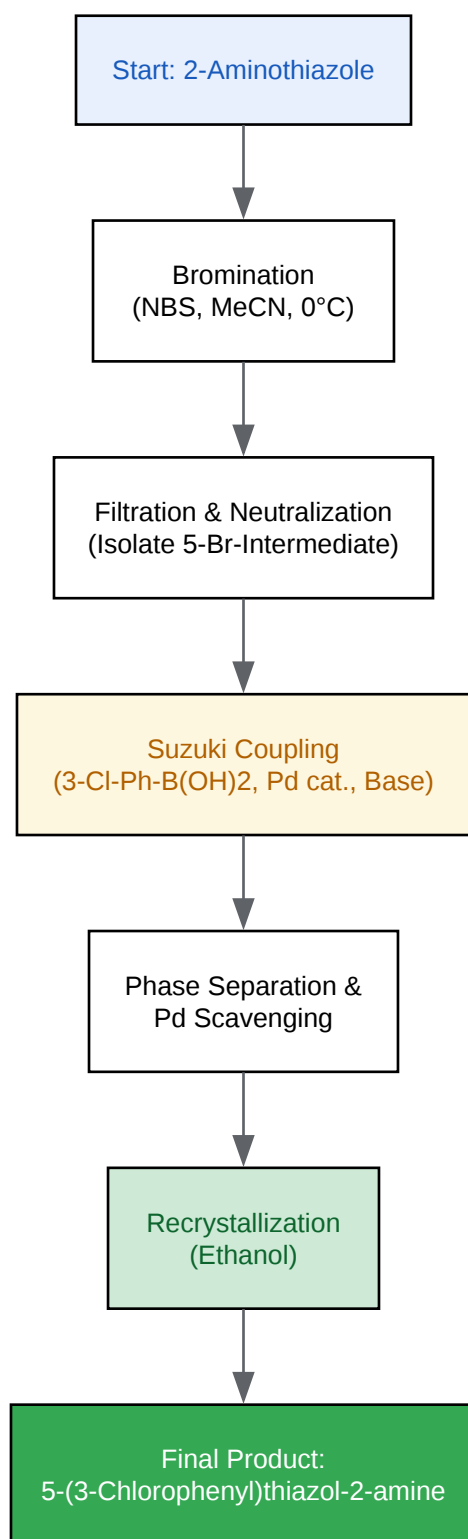
7.60 (s, 1H, Thiazole-H4), 7.55 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.10 (br s, 2H,

).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (Step 2)	Oxygen poisoning of Pd catalyst.	Ensure rigorous degassing (sparge) before adding catalyst.
Black Precipitate	Palladium black formation ("Pd crash out").	Reaction temperature too high or insufficient ligand. Add more ligand () or reduce temp slightly.
Product Color	Oxidation of amino group.	Perform recrystallization with a pinch of sodium dithionite or charcoal.
Regioisomer Presence	Wrong starting material.	Confirm starting material is 2-aminothiazole, NOT -bromoacetophenone (which gives 4-isomer).

Workflow Diagram



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Figure 2: Process flow diagram for the 2-step synthesis.

References

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- Scale-Up Safety
 - Thermo Fisher Scientific. "Safety Data Sheet: 2-Aminothiazole & NBS."

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